molecular formula C11H15BrClNO B1521469 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride CAS No. 1185298-07-0

3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1521469
CAS No.: 1185298-07-0
M. Wt: 292.6 g/mol
InChI Key: UHQMLBCZBGKJQF-UHFFFAOYSA-N
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Description

Chemical Structure: 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring (a 5-membered saturated amine) substituted at the 3-position with a phenoxy group. The phenoxy group bears a bromine atom at the 2-position and a methyl group at the 4-position of the aromatic ring. The compound is stabilized as a hydrochloride salt .

Properties

IUPAC Name

3-(2-bromo-4-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQMLBCZBGKJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-07-0
Record name Pyrrolidine, 3-(2-bromo-4-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Detailed Synthetic Procedure (Typical Method)

Step Reagents/Conditions Description
1 2-Bromo-4-methylphenol, base (NaOH or K2CO3), solvent (DCM/ethanol) Deprotonation of phenol to phenolate ion under basic conditions.
2 Pyrrolidine or substituted pyrrolidine Nucleophilic substitution on the phenolate to form the phenoxy-pyrrolidine ether linkage.
3 Acidification with HCl Formation of the hydrochloride salt to increase stability and facilitate isolation.
4 Purification Crystallization or recrystallization from suitable solvents to obtain pure hydrochloride salt.

This sequence is consistent with the synthesis description of 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride.

Reaction Parameters and Optimization

Parameter Typical Range/Choice Effect on Synthesis
Base Sodium hydroxide, potassium carbonate Deprotonates phenol; affects reaction rate and yield
Solvent Dichloromethane, ethanol, or mixed solvents Influences solubility and reaction kinetics
Temperature Ambient to moderate (20–60 °C) Controls reaction speed and side reactions
Reaction Time Several hours (typically 2–24 h) Ensures complete conversion
Molar Ratios Phenol : Pyrrolidine ~1:1 to 1:1.2 Stoichiometry affects completeness and purity
Workup Acidification with HCl Converts free base to hydrochloride salt for isolation

Optimization studies generally focus on balancing reaction time, temperature, and base equivalents to maximize yield and purity while minimizing by-products.

Research Findings and Comparative Analysis

  • The presence of the bromine atom on the phenoxy ring enhances the reactivity of the compound, allowing for further functionalization or biological activity modulation.
  • The hydrochloride salt form improves the compound's stability and handling properties, which is crucial for medicinal chemistry applications.
  • Compared to similar pyrrolidine derivatives lacking the bromine substituent, 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride shows distinct physicochemical properties that influence its solubility and reactivity profiles.
  • Advanced synthetic routes involving protecting groups and halogenation steps provide pathways to chiral and functionally diverse pyrrolidine compounds, which can be adapted for the preparation of derivatives of this compound if stereochemical control is required.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Direct Nucleophilic Substitution Phenol + Pyrrolidine, base, solvent Simple, cost-effective, scalable May require purification steps
Multi-step Synthesis with Protection Use of protecting groups, coupling agents, halogenation Enables stereochemical control, functional diversity More complex, longer synthesis time
Salt Formation Acidification to hydrochloride salt Enhances stability and isolation Additional step after synthesis

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group can engage in specific binding interactions, while the pyrrolidine ring may enhance the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the pyrrolidine-phenoxy scaffold but differ in substituent type, position, or linker groups:

Compound Name Molecular Formula Substituents (Phenoxy Ring) Molecular Weight (g/mol) Key Differences References
3-(2-Bromo-4-methylphenoxy)pyrrolidine HCl C₁₁H₁₅BrClNO 2-Bromo, 4-methyl ~292.6 Reference compound
3-(4-Bromo-2-isopropylphenoxy)pyrrolidine HCl C₁₃H₁₉BrClNO 4-Bromo, 2-isopropyl ~329.6 Bulkier isopropyl group at 2-position
3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine HCl C₁₂H₁₆BrClNO 4-Bromo, 2-methyl, CH₂ linker ~307.6 Methylene bridge between pyrrolidine and phenoxy
3-(2-Bromo-4-fluorophenoxy)pyrrolidine HCl C₁₀H₁₁BrClFNO 2-Bromo, 4-fluoro ~288.6 Fluorine (stronger electron-withdrawing) replaces methyl
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl C₁₁H₁₃ClF₃NO 4-Trifluoromethyl 267.68 CF₃ group (highly electronegative) at 4-position

Physicochemical and Functional Comparisons

Electronic Effects :
  • Electron-Withdrawing Groups (Br, CF₃): Bromine and trifluoromethyl groups reduce electron density on the aromatic ring, enhancing stability toward electrophilic substitution. This may improve metabolic resistance in drug candidates .
  • Electron-Donating Groups (CH₃) :

    • Methyl groups increase electron density, favoring interactions with hydrophobic pockets in biological targets .
Steric Effects :
  • Isopropyl vs. Methyl: The isopropyl group in 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine HCl introduces significant steric hindrance, which may reduce binding affinity but improve selectivity .
Linker Modifications :
  • Methylene Bridge: 3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine HCl features a CH₂ linker, increasing flexibility and altering spatial orientation compared to direct phenoxy attachment .

Biological Activity

3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrrolidine ring substituted with a 2-bromo-4-methylphenoxy group. Its molecular formula is C11_{11}H14_{14}BrNO, and it has a molecular weight of approximately 260.14 g/mol . The presence of the bromine atom and the phenoxy group suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, certain pyrrolidine derivatives have demonstrated inhibitory effects on autotaxin (ATX), an enzyme implicated in cancer progression and inflammation .
  • Anticancer Properties : Some studies suggest that pyrrolidine derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds exhibiting structural similarities have been tested against HeLa cells and showed significant cytotoxicity .

Biological Activity Summary

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
Cytotoxicity Exhibits cytotoxic effects against cancer cell lines (e.g., HeLa cells)
Enzyme Inhibition Potential inhibitor of autotaxin, affecting inflammatory processes
Pharmacological Effects May influence neurotransmitter systems due to structural similarities with known modulators

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of various pyrrolidine derivatives found that certain compounds, including those with similar structures to this compound, exhibited IC50_{50} values in the low micromolar range against HeLa cells. This suggests potential for development as anticancer agents .
  • Inhibition of Autotaxin : In silico studies have identified novel inhibitors of autotaxin, highlighting the importance of structural features in determining inhibitory potency. Compounds structurally related to this compound were included in high-throughput screening assays, indicating promising results in enzyme inhibition .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H14BrClNOC_{11}H_{14}BrClNO and features a pyrrolidine ring attached to a bromo-substituted phenoxy group. The presence of the bromine atom contributes to its reactivity, allowing it to participate in nucleophilic substitution reactions. This unique structure positions it as an important intermediate in organic synthesis.

Chemistry

  • Building Block for Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of diverse derivatives through oxidation, reduction, and substitution reactions.
  • Synthetic Routes : The synthesis typically involves reacting 2-bromo-4-methylphenol with pyrrolidine under controlled conditions, often using solvents like dichloromethane or ethanol .

Biology

  • Biological Activity : Preliminary studies suggest that this compound may act as a ligand for specific receptors or enzymes. This interaction could modulate biological pathways, making it a candidate for further investigation in biochemical research.
  • Therapeutic Potential : There are indications that the compound may exhibit anti-inflammatory and analgesic properties, although comprehensive studies are necessary to confirm these effects.

Medicine

  • Drug Development : The compound is being explored for its potential therapeutic applications against various diseases. Its interactions with biological targets are crucial for determining its efficacy and safety profile in clinical settings.

Industrial Applications

  • Material Development : In industry, this compound is utilized in the development of new materials and specialty chemicals due to its unique chemical properties. Its stability and solubility in organic solvents make it suitable for various laboratory applications .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Enzyme Inhibition Studies : Research has focused on its role as an enzyme inhibitor, emphasizing its potential in pharmacological contexts where enzyme modulation is desired.
  • Binding Affinity Investigations : Studies investigating binding affinities to various biological targets have provided insights into how this compound may exert its effects at the molecular level.

Q & A

Q. What are the established synthetic routes for 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 2-bromo-4-methylphenol and pyrrolidine under basic conditions (e.g., K₂CO₃ or NaOH), followed by hydrochloric acid treatment to form the hydrochloride salt. Critical parameters include:
  • Stoichiometry : A 1:1.2 molar ratio of phenol derivative to pyrrolidine ensures complete substitution.

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

  • Temperature : Reactions are typically conducted at 80–100°C for 12–24 hours .

  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

    • Data Table :
ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°C±15% yield
Solvent PolarityDMF > Acetonitrile > THF±25% yield
Reaction Time12–24 hoursPlateau after 18h

Q. How is the compound characterized post-synthesis, and which analytical techniques are critical for confirming its structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak ([M+H]⁺ at ~290 m/z) .
  • X-ray Diffraction (XRD) : Resolves crystal structure and salt formation .

Q. What preliminary biological screening approaches are recommended for assessing its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical experimental design?

  • Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error:
  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Identifies optimal conditions via central composite design .
  • Example : A 3² factorial design reduced reaction time by 40% while maintaining >90% yield .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity .
  • Structural-Activity Relationship (SAR) : Compare halogen positioning (bromo vs. chloro analogs) to explain potency differences .

Q. How can computational modeling be integrated to study its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., CYP450) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • Quantum Mechanics (QM) : Calculate charge distribution on the bromine substituent to explain electrophilic reactivity .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Heat Management : Use flow chemistry to control exothermic reactions during scale-up .
  • Purification : Replace column chromatography with fractional crystallization for cost efficiency .
  • Byproduct Control : Implement inline FTIR monitoring to detect impurities early .

Q. How can enantiomeric purity be evaluated, and what is its impact on bioactivity?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration .
  • Impact : Enantiomers may show 10–100x differences in receptor binding (e.g., (R)-enantiomer vs. (S)-enantiomer in dopamine receptors) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
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3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride

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